(3S)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
(3S)-1-methyl-5-oxopyrrolidine-3-carboxylic acid is a chiral compound with a pyrrolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-methyl-5-oxopyrrolidine-3-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This can include the use of continuous flow reactors to improve efficiency and scalability. The purification process often involves crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-methyl-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(3S)-1-methyl-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of (3S)-1-methyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved can include binding to active sites of enzymes or interacting with receptor proteins, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
(3R)-1-methyl-5-oxopyrrolidine-3-carboxylic acid: The enantiomer of the compound, with different stereochemistry.
1-methyl-5-oxopyrrolidine-3-carboxylic acid: Without the chiral center, this compound has different properties and applications.
Pyrrolidine-3-carboxylic acid: A simpler analog without the methyl and oxo groups.
Uniqueness
(3S)-1-methyl-5-oxopyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with other molecules. This makes it particularly valuable in applications requiring chiral specificity, such as in pharmaceuticals and asymmetric synthesis.
Properties
Molecular Formula |
C6H9NO3 |
---|---|
Molecular Weight |
143.14 g/mol |
IUPAC Name |
(3S)-1-methyl-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C6H9NO3/c1-7-3-4(6(9)10)2-5(7)8/h4H,2-3H2,1H3,(H,9,10)/t4-/m0/s1 |
InChI Key |
YHDZDIPQCVCIJS-BYPYZUCNSA-N |
Isomeric SMILES |
CN1C[C@H](CC1=O)C(=O)O |
Canonical SMILES |
CN1CC(CC1=O)C(=O)O |
Origin of Product |
United States |
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